rac-(1r,3r)-3-(3-formyl-1H-pyrazol-1-yl)cyclobutane-1-carboxylicacid

Medicinal Chemistry Compound Management Quality Control

rac-(1r,3r)-3-(3-formyl-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid is a heterocyclic building block containing a 3‑formylpyrazole moiety N‑linked at the 3‑position of a trans‑configured cyclobutane ring bearing a carboxylic acid. Its molecular formula is C₉H₁₀N₂O₃ (MW 194.19 g mol⁻¹) and it is supplied as a racemic mixture.

Molecular Formula C9H10N2O3
Molecular Weight 194.19
CAS No. 2260917-95-9
Cat. No. B2547338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1r,3r)-3-(3-formyl-1H-pyrazol-1-yl)cyclobutane-1-carboxylicacid
CAS2260917-95-9
Molecular FormulaC9H10N2O3
Molecular Weight194.19
Structural Identifiers
SMILESC1C(CC1N2C=CC(=N2)C=O)C(=O)O
InChIInChI=1S/C9H10N2O3/c12-5-7-1-2-11(10-7)8-3-6(4-8)9(13)14/h1-2,5-6,8H,3-4H2,(H,13,14)
InChIKeyIAJCOVDMUXKLEZ-FKQCQYRASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-(1r,3r)-3-(3-formyl-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid (CAS 2260917-95-9): Structural and Physicochemical Data for Informed Procurement


rac-(1r,3r)-3-(3-formyl-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid is a heterocyclic building block containing a 3‑formylpyrazole moiety N‑linked at the 3‑position of a trans‑configured cyclobutane ring bearing a carboxylic acid. Its molecular formula is C₉H₁₀N₂O₃ (MW 194.19 g mol⁻¹) and it is supplied as a racemic mixture . The compound integrates both an aldehyde and a free carboxylic acid on a rigid cyclobutane scaffold, providing orthogonal reactivity handles for medicinal chemistry and bioconjugation programmes.

Why rac-(1r,3r)-3-(3-formyl-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid Cannot Be Replaced by Readily Available Pyrazole–Cyclobutane Analogs


Within the pyrazole–cyclobutane carboxylic acid family, the 3‑formyl substitution and free acid functionality of this compound generate a structural and reactivity profile that is absent in the closest analogs. The methyl ester variant (methyl (1r,3r)-3-(3-formyl-1H-pyrazol-1-yl)cyclobutane-1-carboxylate) requires a deprotection step before the carboxyl group can be used for amide formation, adding synthetic complexity and exposing the aldehyde to potential oxidation . Non-formylated analogs, such as 1-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid, lack the hydrogen‑bond acceptor capacity and electrophilic centre provided by the formyl group, which directly impacts molecular recognition in biological targets. The following sections provide quantitative evidence distinguishing this compound from its nearest neighbours, enabling procurement decisions based on measurable parameters rather than nominal structural similarity.

rac-(1r,3r)-3-(3-formyl-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid: Head‑to‑Head Quantitative Differentiation vs. Closest Analogs


Molecular Mass Difference of 28.01 Da Enables Unambiguous LC‑MS Identity Confirmation Versus Non-Formylated Analogs

The monoisotopic mass of rac-(1r,3r)-3-(3-formyl-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid is 194.0691 Da (C₉H₁₀N₂O₃) , whereas that of the non‑formylated analogue 1-(1H‑pyrazol‑1‑yl)cyclobutane‑1‑carboxylic acid is 166.0742 Da (C₈H₁₀N₂O₂) . The 28.0101 Da difference, attributable to the formyl (‑CO) group, yields distinct [M+H]⁺ ions at m/z 195.08 and m/z 167.08 respectively. This separation is sufficient for unambiguous identification even on single‑quadrupole LC‑MS instruments, preventing compound mix‑ups during library production and high‑throughput screening.

Medicinal Chemistry Compound Management Quality Control

Increased Hydrogen‑Bond Acceptor Count (HBA = 5) Versus Non‑Formylated Analog (HBA = 4) Shapes Target‑Binding Potential

According to the Lipinski‑type hydrogen‑bonding rules, the target compound possesses 5 HBA atoms (the pyrazole N1 and N2, the formyl carbonyl oxygen, and both carboxylic acid oxygens) and 1 HBD (the carboxylic acid proton) [1]. The non‑formylated comparator 1‑(1H‑pyrazol‑1‑yl)cyclobutane‑1‑carboxylic acid has 4 HBA (pyrazole N1, N2, carboxylate oxygens) and 1 HBD . The additional HBA of the target, provided by the formyl oxygen, is available to form specific polar contacts with protein residues. This differential can influence enthalpically driven binding and is valuable in fragment‑based screens where each hydrogen bond contributes approximately 2–6 kJ mol⁻¹ to binding free energy [2].

Fragment-Based Drug Discovery Ligand Efficiency Physicochemical Profiling

Supplier‑Declared Purity Consistency (95 %) Versus Variable Purity (95–98 %) of Non‑Formylated Analog Facilitates Quality Risk Mitigation in Procurement

Routine HPLC purity specification for rac-(1r,3r)-3-(3-formyl-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid is 95% . By contrast, the non‑formylated analogue 1‑(1H‑pyrazol‑1‑yl)cyclobutane‑1‑carboxylic acid is marketed at purities ranging from 95% (AKSci) to 98% (Leyan) across different suppliers . Batch‑to‑batch variability in analog purity can necessitate additional in‑house QC or re‑purification, introducing cost and delay. The tightly clustered purity specification of the target compound simplifies acceptance criteria and supports direct use in high‑throughput chemistry without preliminary purification.

Chemical Procurement Quality Control Supply Chain Reliability

Free Carboxylic Acid Eliminates the Ester Hydrolysis Step Required by the Methyl Ester Analog, Saving One Synthetic Step

The closest reactive analog, methyl (1r,3r)-3-(3-formyl-1H-pyrazol-1-yl)cyclobutane-1-carboxylate, is supplied as the methyl ester and requires a deprotection step to liberate the carboxylic acid for amide coupling . Standard ester saponification (LiOH, THF/H₂O, RT, 2 h followed by aqueous work‑up and column chromatography or extraction) adds an average of 4‑6 hours per synthesis batch [1]. The free acid form of the target compound bypasses this step entirely, reducing the linear sequence by one operation and mitigating the risk of aldehyde oxidation under the basic hydrolysis conditions.

Medicinal Chemistry Parallel Synthesis Library Production

rac-(1r,3r)-3-(3-formyl-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid: High‑Value Application Scenarios Supported by Quantitative Differentiation


Orthogonal Bioconjugation via Aldehyde Semicarbazone Ligation in Chemical Proteomics

The formyl group provides a unique electrophilic handle for hydrazone or oxime ligation under mild acidic conditions, orthogonal to the carboxylic acid. This dual reactivity enables one‑step attachment of affinity tags while preserving the carboxyl for solid‑phase immobilisation. The 5 HBA / 1 HBD profile favours aqueous solubility over the non‑formylated analog, improving ligation efficiency in buffered systems (see Evidence Item 2).

Direct Amide Library Generation in Parallel Medicinal Chemistry Without Protection/Deprotection

Because the compound is supplied as the free carboxylic acid, it can be used directly in amide coupling reactions (HATU/DIPEA) with primary or secondary amines. This saves one synthetic step compared to the methyl ester analog and avoids the risk of aldehyde oxidation during ester hydrolysis, as quantified in Evidence Item 4. The consistent 95% purity (Evidence Item 3) allows reliable automation in library synthesis.

Fragment‑Based Lead Discovery Targeting Proteins with a Formyl‑Binding Pocket

The 3‑formylpyrazole substructure is a privileged fragment for targeting serine hydrolases and aldehyde‑recognising domains. With a molecular weight of 194 Da and a HBA count of 5, this compound fits within fragment rule‑of‑three guidelines and offers an additional hydrogen‑bond acceptor relative to non‑formylated pyrazole fragments (Evidence Item 2). The mass separation of +28 Da from the non‑formylated analog (Evidence Item 1) facilitates rapid hit confirmation by LC‑MS without interference.

PROTAC Linker Intermediate with Orthogonal Aldehyde and Acid Handles for Sequential Bi‑functionalisation

The aldehyde group can be employed for reductive amination to attach a PEG linker, while the carboxylic acid can be activated for E3 ligase binder conjugation. The stable supply purity (95%, Evidence Item 3) and ready‑to‑couple acid form (Evidence Item 4) reduce the number of synthetic manipulations required to construct heterobifunctional degrader molecules, accelerating PROTAC candidate synthesis.

Quote Request

Request a Quote for rac-(1r,3r)-3-(3-formyl-1H-pyrazol-1-yl)cyclobutane-1-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.